![molecular formula C21H26N2O4S B4413650 1-(4-methoxyphenyl)-4-{3-[(4-methylphenyl)sulfonyl]propanoyl}piperazine](/img/structure/B4413650.png)
1-(4-methoxyphenyl)-4-{3-[(4-methylphenyl)sulfonyl]propanoyl}piperazine
Übersicht
Beschreibung
1-(4-methoxyphenyl)-4-{3-[(4-methylphenyl)sulfonyl]propanoyl}piperazine, also known as MPSPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
1-(4-methoxyphenyl)-4-{3-[(4-methylphenyl)sulfonyl]propanoyl}piperazine acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT7 receptors. By binding to these receptors, this compound can modulate their activity, leading to various physiological and biochemical effects. The exact mechanism of action of this compound is still being studied, but it is believed to involve the activation of downstream signaling pathways, including the cAMP-PKA and ERK-MAPK pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the induction of neurogenesis. In particular, this compound has been shown to increase the release of serotonin, a neurotransmitter that plays a crucial role in regulating mood and anxiety. This compound has also been shown to regulate the expression of various genes involved in neuronal development and plasticity, which can help in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-methoxyphenyl)-4-{3-[(4-methylphenyl)sulfonyl]propanoyl}piperazine has several advantages for lab experiments, including its high selectivity for serotonin receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, this compound also has some limitations, including its low solubility in water and its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-methoxyphenyl)-4-{3-[(4-methylphenyl)sulfonyl]propanoyl}piperazine, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, and the elucidation of its exact mechanism of action. Additionally, this compound can be used as a tool compound to study the role of serotonin receptors in various physiological and pathological conditions, which can lead to the development of new drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxyphenyl)-4-{3-[(4-methylphenyl)sulfonyl]propanoyl}piperazine has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including depression, anxiety, and schizophrenia. In neuroscience, this compound has been used to study the role of serotonin receptors in the brain, which play a crucial role in regulating mood, appetite, and sleep. In pharmacology, this compound has been used to study the interactions between drugs and their targets, which can help in the development of new drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-17-3-9-20(10-4-17)28(25,26)16-11-21(24)23-14-12-22(13-15-23)18-5-7-19(27-2)8-6-18/h3-10H,11-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZKHLMRPVROJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B4413571.png)
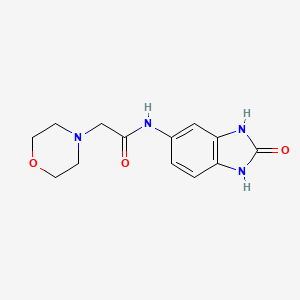

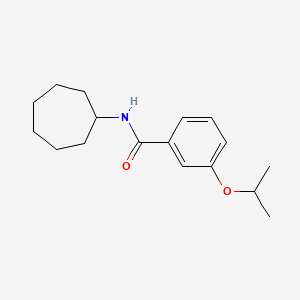
![4-[(5-bromo-2-furoyl)amino]phenyl acetate](/img/structure/B4413586.png)
![1-[4-(1,3-benzoxazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4413594.png)
amine hydrochloride](/img/structure/B4413596.png)
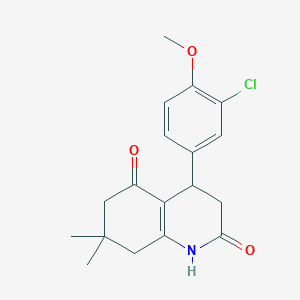
![2,5-dimethyl-6-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4413613.png)
![4-{2-[(2-methoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4413616.png)
![4-[2-(3,4-dimethyl-1-piperidinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4413636.png)
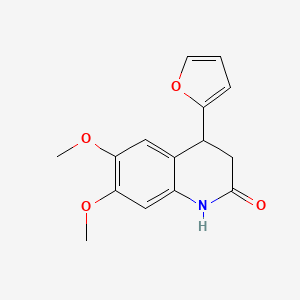
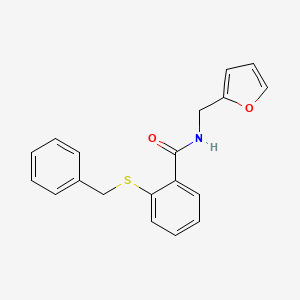
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxybenzamide](/img/structure/B4413673.png)